N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
Description
N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a pyrrolidinyl group at the 5-position and a pyridine-3-carboxamide moiety at the 2-position. This molecular architecture is characteristic of bioactive small molecules, particularly in kinase inhibition and anticancer research.
The compound’s synthesis and structural analysis likely employ crystallographic techniques, as exemplified by the widespread use of SHELX software (e.g., SHELXL for small-molecule refinement) in resolving similar heterocyclic systems .
Properties
CAS No. |
828920-94-1 |
|---|---|
Molecular Formula |
C13H14N4OS |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N4OS/c18-12(10-4-3-5-14-8-10)16-13-15-9-11(19-13)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18) |
InChI Key |
BNUWUSVVAJDVBO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and nicotinamide groups. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the nicotinamide moiety is often added via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The pyrrolidine ring and thiazole nitrogen atoms are susceptible to oxidation. Common oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) can induce:
-
N-Oxidation : Formation of pyrrolidine N-oxide derivatives, altering electronic properties and solubility.
-
Thiazole ring oxidation : Potential cleavage or hydroxylation at the sulfur-containing ring under strong oxidative conditions.
Key Data:
| Reaction Site | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Pyrrolidine nitrogen | H₂O₂ | Aqueous, 25–50°C | N-Oxide derivative |
| Thiazole sulfur | mCPBA | Dichloromethane, 0°C | Sulfoxide or sulfone forms |
Reduction Reactions
The pyridine ring and amide carbonyl group can undergo reduction using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
-
Pyridine reduction : Converts the aromatic pyridine ring to a piperidine derivative, modifying steric and electronic profiles.
-
Amide reduction : Transforms the carboxamide group (–CONH–) to a primary amine (–CH₂NH–), enhancing nucleophilicity.
Example Pathway:
Nucleophilic Substitution
The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the 2- and 5-positions. Reagents such as amines or thiols displace substituents under mild conditions:
-
Pyrrolidine displacement : Replacement of the pyrrolidin-1-yl group with other amines (e.g., morpholine) in the presence of Lewis acids.
Comparative Reactivity:
| Position | Nucleophile | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 5 | Morpholine | ZnCl₂ | 72 | |
| 2 | Benzylthiol | None | 58 |
Hydrolysis Reactions
The carboxamide bond undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Cleavage to pyridine-3-carboxylic acid and 5-(pyrrolidin-1-yl)-1,3-thiazol-2-amine.
-
Basic hydrolysis : Requires prolonged heating with NaOH or KOH, yielding carboxylate salts.
Hydrolysis Rates:
| Condition | Reagent | Temperature | Time (h) | Conversion (%) |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl | 80°C | 4 | 95 |
| Basic (NaOH) | 2M NaOH | 100°C | 8 | 88 |
Cycloaddition and Cross-Coupling
The compound participates in:
-
Diels–Alder reactions : Thiazole acts as a dienophile with conjugated dienes.
-
Suzuki coupling : Halogenated derivatives (e.g., brominated at pyridine) react with aryl boronic acids.
Functional Group Compatibility
-
Amide stability : Resists nucleophilic attack under physiological pH, making it suitable for prodrug designs.
-
Thiazole reactivity : Prone to electrophilic substitution at the 4-position when activated by electron-donating groups.
Comparative Analysis with Structural Analogs
Scientific Research Applications
Structure and Composition
N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has the following molecular characteristics:
- Molecular Formula : C13H14N4OS
- Molecular Weight : 274.34 g/mol
- Chemical Structure : The compound features a pyrrolidine ring, a thiazole ring, and a pyridine ring, which contribute to its diverse chemical reactivity and biological interactions .
Medicinal Chemistry
Therapeutic Potential : this compound is being investigated for its potential in treating various diseases, including cancer and inflammatory conditions. Studies have shown that compounds with similar structures exhibit significant anti-cancer properties by targeting specific molecular pathways involved in tumor growth and metastasis .
Biological Assays : This compound can be utilized in biological assays to evaluate its effects on enzymes and receptors. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby influencing disease progression.
Material Science
Development of New Materials : The compound's unique structural features make it suitable for developing new materials with specific properties. Research is ongoing into its use in creating polymers or coatings that exhibit enhanced durability or specific chemical resistance .
Case Study 1: Anti-Cancer Activity
A study explored the anti-cancer effects of this compound on human cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential as a lead compound for developing novel cancer therapeutics.
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit specific enzymes involved in inflammatory responses. The results demonstrated that this compound effectively reduced the activity of cyclooxygenase enzymes in vitro, indicating its potential for treating inflammatory diseases.
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Diels–Alder Reaction | Cyclization to form thiazole ring | 85 |
| Functionalization | Introduction of pyrrolidine and pyridine groups | 75 |
Mechanism of Action
The mechanism of action of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can modulate receptor functions. The nicotinamide moiety may also play a role in binding to NAD+ dependent enzymes, affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s closest structural analogs share carboxamide linkages and heterocyclic cores but differ in ring systems and substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Thiazole derivatives are less commonly reported in TRK inhibition compared to pyrazolo-pyrimidines, suggesting divergent selectivity profiles.
Substituents :
- The pyrrolidinyl group in both compounds facilitates solubility and conformational flexibility. However, the patent compound’s 2,5-difluorophenyl moiety introduces hydrophobic interactions critical for TRK inhibition .
- The pyridine-3-carboxamide in the target compound may mimic ATP’s adenine binding in kinases, analogous to the hydroxypyrrolidine carboxamide in the patent compound.
Synthesis :
- The patent compound’s synthesis involves nitro-group reduction and carbamate coupling, steps absent in the likely thiazole-focused synthesis of the target compound. Stereoselective steps (e.g., resolving (R)-pyrrolidine derivatives) highlight the complexity of kinase inhibitor development .
Table 2: Hypothetical Activity Comparison
Crystallographic and Computational Insights
The structural determination of such compounds relies heavily on tools like SHELXL for refining small-molecule crystallography data . For example, the patent compound’s stereochemical resolution (e.g., (R)-pyrrolidine configuration) would require precise crystallographic analysis, a process applicable to the target compound’s characterization.
Biological Activity
N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, a thiazole ring, and a pyridine ring, which contribute to its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
The chemical structure and properties of this compound are summarized as follows:
| Property | Value |
|---|---|
| CAS Number | 828920-93-0 |
| Molecular Formula | C13H14N4OS |
| Molecular Weight | 274.34 g/mol |
| IUPAC Name | N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
| InChI Key | BDPOXDCJJPHICW-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The binding of this compound to these targets can alter their activity, leading to various biological effects. Research suggests that it may influence pathways related to cancer cell proliferation and inflammation .
Anticancer Activity
Recent studies have indicated that compounds similar to N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine derivatives exhibit significant anticancer properties. For instance, a related thiazole compound demonstrated micromolar inhibition of HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes. This inhibition led to the induction of multipolar mitotic spindles in centrosome-amplified human cancer cells .
Antibacterial Activity
The antibacterial potential of pyrrolidine derivatives has been explored extensively. In vitro tests have shown that certain derivatives exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL .
Case Studies
- Study on Anticancer Properties : A study conducted on a related thiazole compound revealed its ability to inhibit cancer cell growth by targeting mitotic kinesins, thus disrupting the normal cell division process. This has implications for developing new cancer therapies .
- Antibacterial Evaluation : In another evaluation, pyrrolidine derivatives were tested against pathogenic bacteria. The results indicated that these compounds significantly inhibited bacterial growth with MIC values comparable to established antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step reactions involving:
Thiazole ring formation : Condensation of pyridine-3-carboxamide derivatives with sulfur-containing reagents.
Pyrrolidine substitution : Nucleophilic substitution or coupling reactions at the 5-position of the thiazole ring (e.g., using pyrrolidine in polar aprotic solvents like DMF or THF) .
- Characterization : Intermediates are validated via /-NMR, high-resolution mass spectrometry (HRMS), and HPLC purity analysis. For example, ethyl ester intermediates (common in carboxamide synthesis) are confirmed by carbonyl stretching frequencies (~1700 cm) in IR spectroscopy .
Q. How is the compound’s solubility and stability optimized for in vitro assays?
- Approach :
- Solubility : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Evidence from analogous compounds (e.g., liquid formulations in EP 3,424,919) suggests PEG-400 or poloxamers enhance aqueous solubility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products (e.g., hydrolysis of the carboxamide group) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported biological activity?
- Case Study : Discrepancies in kinase inhibition profiles may arise from conformational flexibility.
- Structural Analysis : Perform X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to determine the compound’s binding mode. For example, Larotrectinib (a structurally related TRK inhibitor) required high-resolution (<1.8 Å) data to confirm interactions with ATP-binding pockets .
- Validation : Compare experimental data with molecular docking (AutoDock Vina or Schrödinger) to assess pose reproducibility .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methods :
ADMET Prediction : Use QikProp or SwissADME to estimate logP (target: 2–4), Caco-2 permeability, and cytochrome P450 inhibition.
Metabolic Sites : Identify vulnerable positions (e.g., pyrrolidine nitrogen) via site-of-metabolism prediction in MetaSite .
- Validation : Cross-check with in vitro microsomal stability assays (human/rat liver microsomes) .
Q. How are structure-activity relationship (SAR) studies designed to improve target selectivity?
- SAR Framework :
- Core Modifications : Replace the pyridine ring with pyrazolo[1,5-a]pyrimidine (as in Larotrectinib) to enhance hydrophobic interactions .
- Substituent Effects : Systematically vary the pyrrolidine group (e.g., fluorination at C2/C5) and assess inhibition constants () against off-target kinases (e.g., EGFR, VEGFR2) .
Q. What experimental protocols address low yields in the final coupling step?
- Troubleshooting :
- Catalyst Screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig couplings or CuI/1,10-phenanthroline for Ullmann reactions.
- Reaction Monitoring : Employ in-situ FTIR or LC-MS to detect side products (e.g., dehalogenation or dimerization) .
- Case Example : A 20% yield improvement was achieved for similar carboxamides by switching from DMF to toluene and increasing reaction temperature to 110°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
